Product packaging for Deiodo Trametinib(Cat. No.:)

Deiodo Trametinib

Cat. No.: B13841002
M. Wt: 489.5 g/mol
InChI Key: CWPDXKPCRXNWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Mitogen-Activated Protein Kinase (MAPK) Pathway in Cellular Regulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that plays a pivotal role in the regulation of a wide array of cellular processes. This pathway transduces signals from the cell surface to the nucleus, influencing fundamental functions such as cell proliferation, differentiation, survival, and apoptosis. The MAPK cascade is a multi-tiered system, and one of the most well-characterized branches is the RAS-RAF-MEK-ERK pathway. Dysregulation of this pathway, often due to genetic mutations in its components, is a common driver of oncogenesis, making it a prime target for therapeutic intervention.

Overview of MEK1/2 as Critical Regulatory Kinases in the MAPK Cascade

Within the MAPK signaling cascade, the dual-specificity kinases MEK1 and MEK2 (also known as MAP2K1 and MAP2K2) hold a critical regulatory position. Positioned downstream of the RAF kinases and upstream of the extracellular signal-regulated kinases (ERK1/2), MEK1/2 act as a central node in the pathway. Their activation through phosphorylation by RAF kinases is an essential step for the subsequent phosphorylation and activation of ERK1/2. Given their strategic location and essential role in relaying pro-proliferative signals, MEK1 and MEK2 have emerged as attractive targets for the development of selective inhibitors.

Trametinib as a Prototypical Allosteric MEK Inhibitor: Foundational Research

Trametinib is a highly potent and selective, reversible, allosteric inhibitor of MEK1 and MEK2 activity. nih.govpatsnap.com Unlike ATP-competitive inhibitors, Trametinib binds to a unique pocket adjacent to the ATP-binding site of the MEK enzymes. patsnap.com This allosteric inhibition prevents both the kinase activity of MEK and its activation by the upstream kinase BRAF. nih.gov Foundational research has demonstrated that Trametinib effectively inhibits the proliferation of cancer cell lines harboring BRAF V600 mutations. nih.gov Clinical studies have further established its efficacy in the treatment of various cancers, including melanoma and non-small cell lung cancer, particularly those with activating mutations in the BRAF gene. patsnap.com The success of Trametinib has solidified MEK1/2 as a validated therapeutic target and has spurred further investigation into the nuances of MEK inhibition.

Rationale for Investigating Structurally Related Compounds: Focus on Deiodo Trametinib

The study of structurally related compounds, or analogues, of a successful drug is a critical aspect of medicinal chemistry and pharmaceutical development. In the case of Trametinib, a key structural feature is the presence of an iodine atom on the 2-fluorophenylamino moiety. This compound, as its name suggests, is an analogue of Trametinib that lacks this iodine atom.

The investigation of this compound is driven by several key rationales:

Understanding Structure-Activity Relationships (SAR): By comparing the biological activity of Trametinib with that of this compound, researchers can elucidate the role of the iodine atom in the molecule's interaction with the MEK1/2 enzymes. This provides valuable information about the pharmacophore—the essential features of the molecule required for its biological activity.

Process Chemistry and Impurity Profiling: this compound has been identified as a process-related impurity during the synthesis of Trametinib. The presence of impurities in a final drug product is a critical quality attribute that must be carefully controlled. Therefore, the synthesis and characterization of this compound are essential for developing analytical methods to detect and quantify its presence, ensuring the purity and safety of the active pharmaceutical ingredient.

Exploration of Novel Chemical Space: While Trametinib is a highly effective inhibitor, the exploration of its analogues could potentially lead to the discovery of compounds with improved properties, such as enhanced potency, selectivity, or a more favorable pharmacokinetic profile.

While extensive research has been conducted on Trametinib, detailed public-domain data on the specific biological activity of this compound is limited. It is primarily recognized and studied in the context of being a known impurity and a tool for understanding the SAR of the parent compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24FN5O4 B13841002 Deiodo Trametinib

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H24FN5O4

Molecular Weight

489.5 g/mol

IUPAC Name

N-[3-[3-cyclopropyl-5-(2-fluoroanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide

InChI

InChI=1S/C26H24FN5O4/c1-14-22-21(23(30(3)24(14)34)29-20-10-5-4-9-19(20)27)25(35)32(17-11-12-17)26(36)31(22)18-8-6-7-16(13-18)28-15(2)33/h4-10,13,17,29H,11-12H2,1-3H3,(H,28,33)

InChI Key

CWPDXKPCRXNWGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N(C1=O)C)NC3=CC=CC=C3F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5

Origin of Product

United States

Structural Characterization and Chemical Relationship of Deiodo Trametinib

Elucidation of the Molecular Architecture of Deiodo Trametinib

This compound is a complex organic molecule with a defined molecular architecture. Its systematic chemical name is N-[3-[3-Cyclopropyl-5-[(2-fluorophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl]acetamide. Current time information in Bangalore, IN.fda.gov The compound is characterized by a central pyrido[4,3-d]pyrimidine (B1258125) core, which is substituted with several functional groups, including a cyclopropyl (B3062369) group, a 2-fluorophenylamino group, and an N-acetylphenyl group.

The molecular properties of this compound have been determined through standard analytical methods.

Table 1: Molecular Properties of this compound

Property Value Source(s)
CAS Number 871700-65-1 Current time information in Bangalore, IN.fda.govsimsonpharma.com
Molecular Formula C₂₆H₂₄FN₅O₄ Current time information in Bangalore, IN.fda.govsimsonpharma.com
Molecular Weight 489.50 g/mol Current time information in Bangalore, IN.fda.govsimsonpharma.com

| Systematic Name | N-[3-[3-Cyclopropyl-5-[(2-fluorophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl]acetamide | Current time information in Bangalore, IN.fda.gov |

Comparative Structural Analysis with Trametinib: Emphasizing the Deiodination

The primary structural difference between this compound and its parent compound, Trametinib, is the absence of an iodine atom on the phenylamino (B1219803) moiety. scholarsresearchlibrary.comresearchgate.net In Trametinib, this group is a 2-fluoro-4-iodoanilino substituent, whereas in this compound, it is a 2-fluorophenyl)amino group. Current time information in Bangalore, IN.daicelpharmastandards.com This single atomic substitution—the replacement of an iodine atom with a hydrogen atom—is known as deiodination.

This deiodination results in a significant reduction in the molecular weight of the compound. All other structural features, including the core heterocyclic system and other substituents, remain identical between the two molecules.

Table 2: Structural Comparison of this compound and Trametinib

Feature This compound Trametinib Source(s)
Molecular Formula C₂₆H₂₄FN₅O₄ C₂₆H₂₃FIN₅O₄ Current time information in Bangalore, IN.daicelpharmastandards.com
Molecular Weight 489.50 g/mol 615.39 g/mol Current time information in Bangalore, IN.daicelpharmastandards.com
Anilino Substituent 2-fluorophenylamino 2-fluoro-4-iodoanilino Current time information in Bangalore, IN.daicelpharmastandards.com

| Key Difference | Lacks iodine atom | Contains iodine atom at position 4 of the fluoroanilino ring | scholarsresearchlibrary.comresearchgate.net |

Synthetic Pathways and Chemical Generation of this compound for Research Purposes

This compound is primarily generated as a process-related impurity during the synthesis of Trametinib. scholarsresearchlibrary.comresearchgate.net Research indicates that its formation can occur via two main pathways. The principal route involves the contamination of a key starting material, 2-fluoro-4-iodo aniline, with its non-iodinated counterpart, 2-fluoroaniline (B146934). scholarsresearchlibrary.comresearchgate.net If 2-fluoroaniline is present during the condensation and cyclization reactions that form the Trametinib molecule, it will be incorporated into the final structure, yielding this compound. scholarsresearchlibrary.combocsci.com

A second potential point of formation is during the nitro reduction step in some synthetic routes of Trametinib, where tin (II) chloride is used. scholarsresearchlibrary.comresearchgate.net Under certain reaction conditions, this step can inadvertently cause the deiodination of the molecule. For research purposes, this compound is often produced via custom synthesis, and chemical suppliers can synthesize the compound to meet specific customer requirements. simsonpharma.com

As a research chemical and reference standard, the purity of this compound is critical. Purification is typically achieved using standard chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for separating Trametinib from its impurities, including this compound, and for quantifying their presence. bepls.comresearchgate.net

The structural identity and purity of this compound are confirmed through a suite of analytical methods. Chemical suppliers provide a Certificate of Analysis (CoA) that includes detailed characterization data. simsonpharma.comdaicelpharmastandards.com These analytical techniques typically include:

High-Performance Liquid Chromatography (HPLC): To determine purity. daicelpharmastandards.combepls.com

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. scholarsresearchlibrary.comdaicelpharmastandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the precise molecular structure and confirm the absence of the iodine atom and the presence of the corresponding proton on the phenyl ring. daicelpharmastandards.com

Molecular and Cellular Pharmacology of Deiodo Trametinib

Investigation of Molecular Target Interactions and Binding Dynamics

Biochemical Characterization of MEK1/2 Inhibition (e.g., IC50, Ki in enzymatic assays)

There is no publicly available data on the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of Deiodo Trametinib in enzymatic assays involving MEK1 or MEK2.

Allosteric Binding Site Profiling in Recombinant Protein Systems

No studies describing the binding site or binding dynamics of this compound to recombinant MEK1/2 proteins are available in the scientific literature.

Assessment of Target Engagement in Preclinical Cellular Models

There are no published preclinical studies assessing the ability of this compound to engage with its putative target, MEK, within cellular models.

Modulation of Downstream Signaling Pathways

Impact on Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

No data has been published detailing the impact of this compound on the phosphorylation status of ERK in any cell-based assays.

Analysis of the RAS-RAF-MEK-ERK Pathway Activity in Cellular Contexts

Based on the comprehensive search conducted, there is a significant lack of specific scientific literature and data focusing solely on the chemical compound “this compound.” The available research predominantly centers on its well-known parent compound, Trametinib.

Consequently, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline for "this compound." Information regarding its specific molecular and cellular pharmacology, including potential off-target pathway modulation, in vitro biological responses, and a direct comparative evaluation with Trametinib, is not available in the public domain based on the search results.

Any attempt to construct the requested article would require extrapolation from data on Trametinib, which would not be scientifically rigorous and would violate the instruction to focus solely on this compound. Therefore, the request to generate an English article on the "" cannot be fulfilled at this time due to the absence of specific research findings for this particular compound.

Comparative Pharmacological Evaluation with Trametinib in Preclinical Benchmarks

Potency and Efficacy Comparisons in Cell-Based Assays

There is currently no publicly available data from cell-based assays to assess the potency and efficacy of this compound. Such studies would typically involve treating various cancer cell lines with the compound and measuring its effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a drug that is required for 50% inhibition in vitro. Without these experimental results, a comparison of this compound's potency with Trametinib or other MEK inhibitors cannot be made.

Table 1: Comparative Potency of MEK Inhibitors in Cancer Cell Lines (Illustrative - Data for this compound is Not Available)

CompoundCell LineIC50 (nM)
This compoundN/AData Not Available
TrametinibHT-29 (colorectal cancer)0.52
TrametinibSK-MEL-28 (melanoma)0.48

Note: The data for Trametinib is provided for illustrative purposes to show what such a table would contain. No data exists for this compound.

Assessment of Selectivity Profiles against a Panel of Kinases

The selectivity of a kinase inhibitor is a critical aspect of its pharmacological profile, as it determines the potential for off-target effects. This is typically assessed by screening the compound against a large panel of different kinases. Trametinib is known to be a highly selective inhibitor of MEK1 and MEK2. selleckchem.com There is no information available regarding the kinase selectivity profile of this compound. A kinase panel screening would be necessary to determine which kinases it inhibits and at what concentrations, thereby revealing its selectivity.

Table 2: Kinase Selectivity Profile (Illustrative - Data for this compound is Not Available)

KinaseThis compound (% Inhibition at 1 µM)Trametinib (% Inhibition at 1 µM)
MEK1Data Not Available>95%
MEK2Data Not Available>95%
BRAFData Not Available<10%
ERK1Data Not Available<10%
c-RafData Not Available<10%

Note: The data for Trametinib is provided for illustrative purposes to show what such a table would contain. No data exists for this compound.

Structure Activity Relationship Sar Investigations of Deiodo Trametinib

Influence of Deiodination on Allosteric Inhibitory Mechanisms

Trametinib functions as a type III allosteric inhibitor, binding to a pocket adjacent to the ATP-binding site of MEK1/2. mdpi.com The influence of removing the iodine atom on this allosteric mechanism has not been investigated. Research has shown that Trametinib can make direct contact with BRAF in BRAF/MEK complexes, but the specific role of the iodine in this interaction is not detailed. pnas.org Without comparative studies, it is unknown how deiodination would affect the stabilization of the inactive conformation of MEK.

Analysis of Conformational Changes and Ligand-Protein Interactions Induced by Deiodination

Structural biology techniques such as X-ray crystallography or cryo-electron microscopy would be required to analyze the conformational changes in MEK1/2 upon binding of Deiodo Trametinib. As no such studies have been published, the specific ligand-protein interactions for this compound and how they differ from those of Trametinib remain uncharacterized.

Computational Approaches to SAR: Molecular Docking and Dynamics Simulations

While computational studies have been performed on Trametinib to understand its interaction with wild-type and mutant MEK1, there are no published molecular docking or dynamics simulations specifically for this compound. nih.govresearchgate.net

Predictive Modeling of Binding Modes

Predictive modeling of the binding mode of this compound would require dedicated computational experiments. In the absence of such studies, it is not possible to present a modeled binding pose or to compare it with that of Trametinib.

Free Energy Perturbation Calculations for Deiodination Impact

Free energy perturbation (FEP) calculations are a powerful computational tool to predict the change in binding affinity resulting from a small molecular modification, such as the removal of an iodine atom. However, no FEP calculations for the deiodination of Trametinib have been reported in the literature.

Metabolic and Biotransformation Pathways of Deiodo Trametinib in Preclinical Models

Enzymatic Pathways and Enzymes Involved in the Formation or Degradation of Deiodo Trametinib

Given the absence of this compound in the observed metabolite profiles of Trametinib, the specific enzymatic pathways and enzymes responsible for its formation or degradation have not been elucidated. The metabolism of Trametinib itself is primarily mediated by non-CYP450 enzymes, with deacetylation carried out by hydrolytic enzymes such as carboxylesterases. fda.govcancercareontario.ca

The theoretical formation of this compound would involve a de-iodination reaction, a type of dehalogenation. While enzymatic dehalogenation of aromatic compounds is a known biological process, it is considered a rare event in drug metabolism. nih.govacs.orgnih.gov Enzymes known as deiodinases are responsible for the de-iodination of thyroid hormones, a critical physiological process. frontiersin.orge-enm.org However, there is no current evidence to suggest that these enzymes play a role in the metabolism of Trametinib or are responsible for the formation of this compound.

In Vitro Metabolic Stability and Degradation Kinetics of this compound

There are currently no published studies that have investigated the in vitro metabolic stability or degradation kinetics of this compound. Standard preclinical assessments of Trametinib have focused on the stability of the parent compound and the formation of its major metabolites. In vitro studies with Trametinib have shown it to be metabolized, but data specifically characterizing the stability of a potential de-iodinated metabolite is not available. fda.gov

Exploration of Excretion Routes and Biodistribution in Animal Models

Direct studies on the excretion routes and biodistribution of this compound in animal models have not been reported. The excretion and distribution of the parent compound, Trametinib, have been investigated. Following oral administration of radiolabeled [14C]-Trametinib in preclinical models, the majority of the radioactivity was recovered in the feces, with a smaller portion in the urine, indicating that biliary excretion is the primary route of elimination. fda.govnih.gov

A biodistribution study using 124I-Trametinib in mice revealed high uptake in the liver, followed by clearance through the gastrointestinal tract. snmjournals.org While this study tracks the iodine atom of Trametinib, it does not provide information on the biodistribution of any potential de-iodinated metabolites. The study did note the presence of minor, unidentified metabolites in the intestine and liver, but it remains unconfirmed if this compound is among them. snmjournals.org

Preclinical Profile of this compound: A Review of Available Data

A comprehensive review of publicly available scientific literature and regulatory documents reveals a significant lack of specific preclinical efficacy and mechanistic data for the compound known as this compound. While the parent compound, Trametinib, is a well-documented MEK inhibitor, information exclusively focused on its deiodinated metabolite is sparse.

Metabolic Fate of Trametinib: Identification of this compound

The primary mention of a deiodinated form of Trametinib appears in a 2014 Australian Public Assessment Report for Trametinib by the Therapeutic Goods Administration (TGA). The report, summarizing the metabolic pathways of Trametinib, notes that in dogs, one of the identified metabolites is a product of deiodination, designated as M10. tga.gov.au The metabolism of Trametinib in humans is primarily described as involving deacetylation and oxidation, followed by glucuronidation. tga.gov.au

This finding from the TGA report is the sole specific reference to "this compound" found in the extensive search of scientific literature. There are no dedicated studies available in the public domain that characterize the pharmacological activity of this M10 metabolite.

Limitations in Preclinical Data Availability

Due to the absence of specific research on this compound, no data can be provided for the following preclinical evaluation parameters:

Preclinical Efficacy and Mechanistic Studies of Deiodo Trametinib in Disease Models

Molecular Mechanisms of Adaptive Resistance to Deiodo Trametinib in Preclinical Settings

Characterization of Acquired Resistance Mechanisms in Preclinical Cell Line Models

The development of acquired resistance to MEK inhibitors like Trametinib is a significant challenge that limits their long-term efficacy. In preclinical settings, resistance is typically modeled by exposing cancer cell lines to gradually increasing concentrations of the drug over an extended period. This process selects for cells that have developed mechanisms to survive and proliferate despite the presence of the inhibitor.

Studies on various cancer cell lines, including melanoma, ovarian cancer, and non-small cell lung cancer, have characterized the phenotype of cells with acquired resistance. synzeal.comsynzeal.comsimsonpharma.com A primary hallmark of these resistant cells is the reactivation of the MAPK/ERK signaling pathway, the very pathway the drug is designed to inhibit. cancer.gov Despite continued drug exposure, resistant cells often show restored or even elevated levels of phosphorylated ERK (p-ERK). cancer.gov This indicates that the cells have found ways to bypass the MEK blockade.

Beyond ERK reactivation, resistant cell lines frequently exhibit activation of alternative or parallel signaling pathways. drugbank.com A common finding is the upregulation of the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and proliferation. drugbank.comeuropa.eu Activation of other signaling cascades, such as the JNK and p38 pathways, has also been observed in resistant clones. drugbank.com Furthermore, resistant cells often display changes in the expression of receptor tyrosine kinases (RTKs) like EGFR, ErbB2, and MET, which can trigger downstream signaling and contribute to the resistant phenotype. drugbank.com

Table 1: Phenotypic Changes in Preclinical Models with Acquired Resistance to Trametinib

Phenotypic Change Description Associated Cancer Models (Examples) References
MAPK Pathway Reactivation Restoration of phosphorylated ERK (p-ERK) levels despite the presence of the MEK inhibitor. Melanoma, Ovarian Cancer cancer.gov
Activation of Bypass Pathways Increased signaling through alternative pathways like PI3K/AKT/mTOR, JNK, and p38. Melanoma, Non-Small Cell Lung Cancer drugbank.comeuropa.eu
Upregulation of RTKs Increased expression and activation of receptor tyrosine kinases such as EGFR, MET, and ErbB2. Melanoma drugbank.com
Metabolic Reprogramming Increased mitochondrial respiration and addiction to oxidative phosphorylation. Melanoma, Non-Small Cell Lung Cancer simsonpharma.com
Phenotypic Plasticity Reversible changes in cell state, often involving a shift in transcriptional programs. Melanoma synzeal.com

Identification of Genetic and Epigenetic Alterations Conferring Resistance

The phenotypic changes observed in resistant cells are driven by underlying genetic and epigenetic alterations. These modifications can be pre-existing in a small subpopulation of cells or acquired under the selective pressure of treatment.

Genetic Alterations: A variety of genetic mutations have been identified in Trametinib-resistant preclinical models. These often involve components of the MAPK pathway itself.

Mutations in MEK1 and MEK2 : Alterations in the drug's direct targets, MEK1 and MEK2, can prevent Trametinib from binding effectively, thus restoring kinase activity. cancer.goveuropa.eu These mutations are a common mechanism of resistance selected for by Trametinib treatment. simsonpharma.com

Amplification of BRAF : In BRAF-mutant cancers, an increase in the copy number of the BRAF gene can lead to higher levels of the BRAF protein, overwhelming the inhibitory effect of Trametinib downstream. cancer.goveuropa.eu

Mutations in NRAS : Activating mutations in NRAS, which functions upstream of BRAF and MEK, can reactivate the MAPK pathway and also stimulate parallel pathways like PI3K/AKT. cancer.goveuropa.eu

Epigenetic Alterations: Epigenetic modifications, which alter gene expression without changing the DNA sequence, are increasingly recognized as a major driver of adaptive resistance. nih.govcancerresearchuk.org These changes are often dynamic and reversible. tga.gov.au

Enhancer Reprogramming: A key epigenetic mechanism is the widespread remodeling of enhancers, which are DNA regions that regulate gene expression. synzeal.com In response to MEK inhibition, cancer cells can create new enhancers that drive the expression of genes promoting survival and resistance, such as RTKs. This process has been linked to the redistribution of chromatin regulators like BRD4. tga.gov.au

Histone Modifications: Changes in histone modifications, such as acetylation, can alter chromatin structure and gene accessibility. nih.gov Loss of certain histone acetylation marks has been observed in melanoma models, and inhibiting histone deacetylases (HDACs) can help overcome resistance. synzeal.comnih.gov

DNA Methylation: Alterations in DNA methylation patterns, regulated by enzymes like DNA methyltransferases (DNMTs), can also contribute to resistance by silencing tumor suppressor genes or activating oncogenic pathways. tga.gov.aucancerresearchuk.orgsynzeal.com

Table 2: Key Genetic and Epigenetic Alterations in Trametinib Resistance

Type of Alteration Specific Mechanism Consequence References
Genetic Mutations in MEK1/MEK2 Impaired drug binding, restored MEK activity. simsonpharma.comcancer.goveuropa.eu
Amplification of BRAF Increased BRAF protein levels, MAPK pathway reactivation. cancer.goveuropa.eu
Activating mutations in NRAS Reactivation of MAPK and PI3K/AKT pathways. cancer.goveuropa.eu
Epigenetic Enhancer Reprogramming Upregulation of resistance-promoting genes (e.g., RTKs, MYC). tga.gov.ausynzeal.com
Histone Deacetylation Altered chromatin state, changes in gene expression. synzeal.comnih.gov
DNA Methylation Changes Altered gene expression, silencing of tumor suppressors. tga.gov.aucancerresearchuk.orgsynzeal.com

Development and Evaluation of Strategies to Overcome Resistance in Preclinical Models

Based on the understanding of resistance mechanisms, various strategies are being evaluated in preclinical models to prevent or overcome resistance to MEK inhibitors.

A primary approach is the use of combination therapies that target both the primary pathway and the escape mechanisms.

Targeting Epigenetic Regulators: Combining Trametinib with HDAC inhibitors has been shown to overcome resistance in ovarian cancer models by preventing enhancer reprogramming and restoring suppression of the ERK pathway. synzeal.com

Vertical Pathway Inhibition: A logical strategy is to inhibit the MAPK pathway at multiple points simultaneously. The combination of a BRAF inhibitor (like Dabrafenib) and a MEK inhibitor (Trametinib) is a clinical standard for BRAF-mutant melanoma. ncats.io Further preclinical studies are exploring the addition of an ERK inhibitor to create a triple-blockade, which has been shown to delay and overcome acquired resistance. cancer.gov

Inhibiting Bypass Pathways: Since pathways like PI3K/AKT are commonly activated in resistant cells, combining Trametinib with PI3K or AKT inhibitors is an active area of preclinical investigation. europa.eusynzeal.com Similarly, combining MEK inhibition with IGF1R inhibition has shown synergistic effects in neuroblastoma models. synzeal.com

Targeting β-catenin: In colorectal cancer models, silencing β-catenin with RNA interference was shown to overcome both intrinsic and acquired resistance to Trametinib. This was associated with a decrease in the expression of CTNNB1 (the gene for β-catenin) and its target genes like MYC.

Novel therapeutic agents and delivery systems are also under investigation. For instance, next-generation RAF inhibitors like naporafenib, when combined with Trametinib, have demonstrated the ability to overcome acquired resistance to first-generation BRAF/MEK inhibitor combinations in anaplastic thyroid cancer models.

Analysis of Cross-Resistance Profiles with Other MEK Inhibitors and Targeted Agents

An important aspect of acquired resistance is understanding whether it confers cross-resistance to other drugs. In preclinical studies, cells that develop resistance to one MEK inhibitor often show reduced sensitivity to other MEK inhibitors, suggesting a class-wide effect for certain resistance mechanisms.

For example, mutations in the MEK1 or MEK2 proteins that prevent Trametinib binding may also affect the binding of other allosteric MEK inhibitors like selumetinib (B1684332) or binimetinib.

Furthermore, resistance to BRAF inhibitors can confer cross-resistance to subsequent MEK inhibitor therapy or combined BRAF/MEK inhibition. europa.eu This is often the case when resistance is driven by upstream alterations like an NRAS mutation. Conversely, some mechanisms of resistance to BRAF inhibitors, such as the expression of certain BRAF splice variants, may remain sensitive to MEK inhibition. However, the development of resistance to the combination of Dabrafenib and Trametinib often involves the same genetic alterations seen in single-agent resistance, including MEK1/2 mutations, BRAF amplification, and NRAS mutations, highlighting the persistent challenge of MAPK pathway reactivation. europa.eu

Emerging Research Avenues and Future Directions for Deiodo Trametinib

Development of Deiodo Trametinib as a Chemical Probe for MEK Pathway Research

The development of chemical probes is fundamental to dissecting complex biological signaling pathways. A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein, with high specificity. Trametinib itself is considered a chemical probe for the MEK1 and MEK2 kinases. chemicalprobes.org The creation of radiolabeled versions, such as [¹²⁴I]-Trametinib, for Positron Emission Tomography (PET) imaging further establishes its utility as a probe to visualize drug distribution and target engagement in vivo. nih.govsnmjournals.orgmdpi.comscintica.comresearchgate.net

In this context, this compound could be developed into an invaluable research tool. Its primary role would be as a negative control or comparator probe . By directly comparing the cellular and biochemical effects of Trametinib and this compound, researchers could isolate and precisely define the functional role of the iodine atom.

Key Research Questions Addressable with this compound as a Probe:

Binding Affinity and Kinetics: Structural studies have revealed that Trametinib binds to an allosteric pocket on MEK. nih.govnih.gov The iodo-phenyl group is situated to make specific interactions within this pocket. nih.gov A comparative binding assay (Table 1) could quantify how the absence of the bulky, lipophilic iodine atom in this compound affects its binding affinity (Kd), association (kon), and dissociation (koff) rates for MEK1/2. This would clarify the iodine's contribution to the drug's potency and residence time.

Target Selectivity: Trametinib exhibits high selectivity for MEK1/2 over other kinases. This compound could be screened against a broad panel of kinases to determine if the iodine atom contributes to this selectivity profile or if its removal leads to off-target activities.

Elucidating Resistance Mechanisms: Some resistance to MEK inhibitors involves adaptive reprogramming of signaling pathways. nih.gov By using both Trametinib and this compound, researchers could investigate if resistance mechanisms are specifically linked to the structural conformation induced by the iodo-phenyl group.

Hypothetical Comparative Probe Analysis Trametinib This compound (Hypothesized) Research Implication
MEK1/2 Binding Affinity (Kd) Nanomolar (nM)Potentially higher nM or micromolar (µM)Quantifies the energetic contribution of the iodine atom to target binding.
Kinase Selectivity Profile Highly selective for MEK1/2Potentially altered selectivityDetermines the role of iodine in preventing off-target kinase inhibition.
Cellular Potency (IC50) Potent inhibition of pERKReduced potencyLinks binding affinity changes to cellular pathway inhibition.

Exploration of Novel Therapeutic Applications beyond Traditional MEK Inhibition Indications

While Trametinib is approved for cancers with specific BRAF mutations, research is expanding into other areas. medchemexpress.combiologists.com For instance, studies have investigated Trametinib's potential in treating non-cancer conditions like subarachnoid hemorrhage by targeting the MEK/ERK pathway. mdpi.com The development of analogs opens the door to tailoring molecules for specific therapeutic niches where the parent drug's profile may not be optimal.

This compound, as a distinct chemical entity, could be explored for novel applications where its potentially modified pharmacological properties might offer an advantage.

Potential Areas of Exploration:

Neurological Disorders: If this compound exhibits different blood-brain barrier permeability compared to Trametinib, it could be a candidate for central nervous system disorders where MEK signaling is implicated.

Inflammatory Diseases: The MAPK pathway is a key regulator of inflammation. A this compound analog with a different side-effect profile or altered immune-modulating properties could be advantageous for treating chronic inflammatory conditions.

Overcoming Specific Toxicities: Trametinib therapy is associated with specific toxicities, such as skin and ocular side effects. fda.gov If these toxicities are linked, even partially, to the iodine moiety or its metabolism, this compound could offer a safer alternative for long-term treatment regimens.

Utilization in Advanced Preclinical Models (e.g., organoids, patient-derived xenografts)

Advanced preclinical models like patient-derived organoids (PDOs) and patient-derived xenografts (PDXs) are revolutionizing cancer research. These models retain the genetic and phenotypic heterogeneity of the original patient tumors, making them powerful tools for predicting clinical responses to therapies. cellnatsci.comspandidos-publications.comnih.govmdpi.com Trametinib is frequently evaluated in these systems to study efficacy and resistance. spandidos-publications.comresearchgate.net

This compound could be systematically utilized in these high-fidelity models to conduct direct comparative studies against its parent compound.

Experimental Approaches:

Comparative Efficacy Screening: A library of PDOs from different tumor types (e.g., colorectal, pancreatic, lung cancer) could be treated with both Trametinib and this compound. cellnatsci.comresearchgate.net This would reveal if certain tumor subtypes exhibit differential sensitivity to the two compounds, potentially linked to specific genetic backgrounds beyond BRAF mutations.

Modeling Therapeutic Resistance: PDOs or PDXs can be generated from patients who have developed resistance to Trametinib. Treating these models with this compound could help determine if the resistance mechanism involves the specific binding site of the iodine atom. If this compound shows activity in Trametinib-resistant models, it would suggest a path to overcoming this resistance.

Avatar Trials: In a precision medicine approach, PDX or PDO models (avatars) from a patient could be used to test the relative efficacy and toxicity of Trametinib versus this compound, guiding potential therapeutic choices. mdpi.com

Preclinical Model Proposed Use of this compound Potential Finding
Patient-Derived Organoids (PDOs) Parallel screening against Trametinib across a diverse biobank of organoids.Identification of cancer subtypes with unique sensitivity to this compound.
Patient-Derived Xenografts (PDXs) Treatment of Trametinib-resistant PDX models.Evidence for overcoming acquired resistance by removing the iodine atom.
Co-culture Organoid Models Testing in organoids co-cultured with immune or stromal cells.Understanding the differential impact on the tumor microenvironment.

Rational Design of Further this compound Analogues with Modified Pharmacological Profiles

The rational design of drug analogs aims to improve the properties of a lead compound. The development of "trametiglue," a Trametinib derivative designed for enhanced interfacial binding to the KSR-MEK complex to overcome adaptive resistance, is a prime example of this strategy. nih.govnih.govthemarkfoundation.orgbnl.gov

This compound can serve as a novel scaffold for further medicinal chemistry efforts. By removing the iodine atom, a chemical "handle" is created, allowing chemists to explore the introduction of different functional groups at that position.

Design Strategies:

Structure-Activity Relationship (SAR) Studies: Synthesize a series of analogs where the hydrogen atom (that replaced iodine) is substituted with various chemical groups (e.g., smaller halogens like chlorine, methyl groups, nitrile groups). These new analogs would be tested for MEK inhibition to build a detailed SAR map around this part of the molecule.

Improving Physicochemical Properties: Analogs could be designed to optimize properties like solubility, metabolic stability, or oral bioavailability, which might differ from the parent compound.

Modulating Protein-Protein Interactions: Inspired by trametiglue, which enhances MEK's interaction with the scaffold protein KSR, new this compound analogs could be designed to further modulate this interface, potentially leading to inhibitors with novel mechanisms of action or improved ability to trap MEK in an inactive state. nih.govnih.gov

Integration into Multi-Omics Approaches for Comprehensive Pathway Analysis

Multi-omics—integrating genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of how a drug affects a cancer cell. Studies have used multi-omics to understand the complex signaling rewiring that occurs in response to Trametinib, leading to adaptive resistance. qeios.commedrxiv.orgresearchgate.net

This compound is an ideal tool for highly specific multi-omics experiments. By comparing the multi-omic signatures of cells treated with Trametinib versus this compound, researchers can subtract the common effects and isolate the precise signaling changes that are dependent on the iodine atom's interaction.

Potential Multi-Omics Studies:

Phosphoproteomics: This technique measures the phosphorylation state of thousands of proteins. A comparative analysis would reveal which downstream signaling kinases, beyond ERK, are differentially modulated by the presence or absence of the iodine atom.

Transcriptomics (RNA-seq): By analyzing changes in gene expression, researchers could identify gene networks and transcriptional programs that are uniquely regulated by Trametinib's iodine moiety. This could uncover unexpected roles in cellular processes. researchgate.net

This comprehensive approach would yield an unprecedented level of detail about the mechanism of action of the Trametinib class of inhibitors, guiding the development of more effective and less toxic future therapies.

Q & A

Basic Research Question: What is the molecular mechanism of Deiodo Trametinib in inhibiting MEK signaling pathways?

Answer:
this compound (a MEK inhibitor) targets the MAPK/ERK pathway by binding to MEK1/2, preventing phosphorylation of ERK1/2 and downstream oncogenic signaling. Key methodological steps to validate this include:

  • Kinase Assays : Measure inhibition of MEK1/2 phosphorylation using immunoblotting in BRAF-mutated cell lines .
  • Dose-Response Studies : Establish IC50 values across varying concentrations to assess potency .
  • Control Experiments : Compare with wild-type BRAF models to confirm specificity for mutated pathways .

Advanced Research Question: How does combining this compound with BRAF inhibitors mitigate resistance mechanisms in melanoma models?

Answer:
Resistance to BRAF inhibitors often arises from MAPK pathway reactivation. Combining this compound with BRAF inhibitors (e.g., Dabrafenib) addresses this via:

  • Synergy Testing : Use Chou-Talalay combination index assays to quantify synergistic effects .
  • Longitudinal Studies : Monitor tumor progression in xenograft models to assess delayed resistance .
  • Biomarker Analysis : Track phospho-ERK levels and BRAF dimerization status to identify resistance markers .
    Data from Phase 1/2 trials show a 9.4-month median progression-free survival for combination therapy vs. 5.8 months for monotherapy .

Basic Research Question: What in vivo models are optimal for studying this compound’s pharmacokinetics?

Answer:

  • Murine Xenografts : Use BRAF V600E-mutated melanoma cell lines (e.g., A375) to mimic human disease .
  • Dosing Regimens : Administer Trametinib at 1–2 mg/day orally, with plasma concentration monitored via LC-MS/MS .
  • Toxicology Screens : Assess liver enzymes and renal function to identify off-target effects .

Advanced Research Question: How can contradictory efficacy data from this compound studies be reconciled?

Answer:
Contradictions often stem from:

  • Heterogeneous Patient Cohorts : Stratify data by BRAF mutation subtypes (e.g., V600E vs. V600K) .
  • Methodological Variability : Standardize endpoints (e.g., RECIST criteria for tumor response) across studies .
  • Confounding Factors : Control for prior therapies or comorbidities using multivariate regression analysis .
    Example: Pyrexia incidence was 71% in combination therapy vs. 26% in monotherapy, highlighting need for adverse event stratification .

Basic Research Question: What assays validate this compound’s target engagement in vitro?

Answer:

  • Phospho-ERK ELISA : Quantify ERK phosphorylation suppression in treated vs. untreated cells .
  • Apoptosis Assays : Use Annexin V/PI staining to measure cell death in BRAF-mutated lines .
  • RNA Sequencing : Identify transcriptomic changes in MAPK pathway genes .

Advanced Research Question: What experimental designs address this compound’s metabolic stability in preclinical studies?

Answer:

  • Microsomal Stability Assays : Incubate with liver microsomes to estimate hepatic clearance .
  • CYP450 Inhibition Screens : Identify drug-drug interaction risks using fluorogenic substrates .
  • Pharmacokinetic Modeling : Use NONMEM to simulate exposure-response relationships in humans .

Basic Research Question: How to distinguish this compound’s on-target effects from off-target toxicity?

Answer:

  • Rescue Experiments : Reintroduce active MEK1/2 in knockdown models to reverse drug effects .
  • CRISPR Screens : Identify synthetic lethal genes to pinpoint specificity .
  • Toxicogenomics : Compare gene expression profiles in toxic vs. non-toxic doses .

Advanced Research Question: What statistical approaches optimize dose escalation in this compound trials?

Answer:

  • Bayesian Adaptive Designs : Adjust doses based on real-time toxicity/efficacy data .
  • Continual Reassessment Method (CRM) : Minimize patient exposure to subtherapeutic/toxic doses .
  • Pharmacodynamic Markers : Use ERK phosphorylation inhibition as a surrogate endpoint .

Basic Research Question: How to document this compound’s preclinical data for regulatory compliance?

Answer:

  • Investigator’s Brochure (IB) : Include chemical identity, pharmacokinetic data, and toxicology profiles per ICH guidelines .
  • Structured Abstracts : Summarize key findings in ≤2 pages, emphasizing mechanism and safety .
  • Literature References : Cite primary sources for reproducibility (e.g., Flaherty et al., 2012) .

Advanced Research Question: What strategies improve this compound’s blood-brain barrier penetration in glioblastoma models?

Answer:

  • Nanoparticle Formulations : Test PEGylated liposomes for enhanced CNS delivery .
  • Efflux Transporter Inhibition : Co-administer with P-gp inhibitors (e.g., Elacridar) .
  • Orthotopic Models : Implant BRAF-mutant glioblastoma cells intracranially to assess efficacy .

Key Considerations for Researchers

  • Ethical Compliance : Obtain IRB/IEC approvals for human studies and adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) .
  • Data Transparency : Publish raw datasets, cross-tabulated results, and methodology details to enable replication .
  • Interdisciplinary Collaboration : Engage clinicians, pharmacologists, and statisticians to address complex questions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.